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Compound of Interest

Compound Name: 1-Cbz-[1,4]diazepan-5-one

Cat. No.: B098139 Get Quote

In the landscape of medicinal chemistry, the diazepan-5-one scaffold is a privileged structure,

serving as a versatile core in the synthesis of a wide array of therapeutic agents. The

functionalization of this seven-membered heterocyclic ring, particularly at the nitrogen

positions, is a critical determinant of its biological activity and pharmacokinetic properties. The

use of protecting groups, such as the benzyloxycarbonyl (Cbz) group, is fundamental in the

multi-step syntheses of complex molecules incorporating this scaffold. A precise understanding

of the spectroscopic characteristics of these intermediates is paramount for reaction

monitoring, quality control, and structural elucidation.

This guide provides an in-depth spectroscopic comparison of 1-Cbz-diazepan-5-one with its

unprotected parent, 1,4-diazepan-5-one, and its N-benzyl analogue, 1-benzyl-1,4-diazepan-5-

one. By examining their respective ¹H NMR, ¹³C NMR, Infrared (IR) spectra, and Mass

Spectrometry (MS) fragmentation patterns, we aim to provide researchers, scientists, and drug

development professionals with a predictive and interpretative framework for characterizing this

important class of compounds. While experimental data for 1-benzyl-1,4-diazepan-5-one is

available from its documented synthesis and crystallographic analysis[1], the data for 1-Cbz-

diazepan-5-one and 1,4-diazepan-5-one are presented based on established spectroscopic

principles and predictive models due to the scarcity of publicly available experimental spectra.

Core Structures for Comparison
The following Graphviz diagram illustrates the three molecules at the heart of this comparative

guide.
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Caption: Core chemical structures for spectroscopic comparison.

¹H NMR Spectroscopy: A Tale of Three Nitrogens
The ¹H NMR spectrum provides a detailed map of the proton environment within a molecule.

The key differences between our three analogues arise from the substituent on the N1

nitrogen.

1,4-diazepan-5-one (Predicted): The spectrum is expected to be the simplest of the three. The

protons on the ethylenediamine and amino acid fragments of the diazepanone ring will likely

appear as complex multiplets due to coupling with each other. A broad singlet corresponding to

the N-H proton of the secondary amine at N4 would be observable, and its chemical shift would

be dependent on solvent and concentration. The N-H proton at N1 would also present as a

broad singlet.

1-benzyl-1,4-diazepan-5-one (Experimental/Predicted): The introduction of the benzyl group at

N1 brings characteristic signals. A sharp singlet for the benzylic protons (-CH₂-Ph) is expected

around 3.6 ppm. The five protons of the phenyl group will appear in the aromatic region,

typically between 7.2 and 7.4 ppm. The presence of the electron-donating benzyl group will

cause a slight upfield shift of the adjacent protons on the diazepanone ring compared to the

Cbz-analogue.

1-Cbz-diazepan-5-one (Predicted): The Cbz group introduces distinct features. The benzylic

protons (-O-CH₂-Ph) are deshielded by the adjacent oxygen and will appear as a sharp singlet

further downfield than in the N-benzyl analogue, expected around 5.1 ppm. The aromatic

protons of the Cbz group will be present in the 7.3-7.4 ppm region. The electron-withdrawing

nature of the carbamate carbonyl will deshield the adjacent protons on the diazepine ring.
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Proton Assignment
1,4-diazepan-5-one

(Predicted δ, ppm)

1-benzyl-1,4-

diazepan-5-one

(Predicted δ, ppm)

1-Cbz-diazepan-5-

one (Predicted δ,

ppm)

Phenyl H - ~7.2-7.4 (m, 5H) ~7.3-7.4 (m, 5H)

Benzylic CH₂ - ~3.6 (s, 2H) ~5.1 (s, 2H)

Diazepane Ring H Multiplets Multiplets Multiplets

N4-H Broad singlet Broad singlet Broad singlet

N1-H Broad singlet - -

¹³C NMR Spectroscopy: Tracking the Carbon
Skeleton
The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The most

significant variations will be observed for the carbons of the N-substituent and the carbons of

the diazepanone ring adjacent to N1.

1,4-diazepan-5-one (Predicted): The spectrum will show signals for the five carbons of the

diazepanone ring, including the carbonyl carbon which will be the most downfield signal.

1-benzyl-1,4-diazepan-5-one (Experimental/Predicted): New signals will appear for the benzylic

carbon (around 50-55 ppm) and the aromatic carbons (in the 127-140 ppm range). The

carbons of the diazepanone ring attached to N1 will experience a downfield shift due to the

substitution.

1-Cbz-diazepan-5-one (Predicted): The Cbz group introduces a carbamate carbonyl carbon,

which is expected to resonate around 155-157 ppm. The benzylic carbon will be shifted

downfield to around 67 ppm due to the electronegative oxygen. The aromatic carbons will be in

their characteristic region. The electron-withdrawing effect of the Cbz group will also influence

the chemical shifts of the diazepanone ring carbons.
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Carbon Assignment
1,4-diazepan-5-one

(Predicted δ, ppm)

1-benzyl-1,4-

diazepan-5-one

(Predicted δ, ppm)

1-Cbz-diazepan-5-

one (Predicted δ,

ppm)

Ketone C=O ~170-175 ~170-175 ~170-175

Carbamate C=O - - ~156

Aromatic C - ~127-140 ~127-137

Benzylic CH₂ - ~50-55 ~67

Diazepane Ring C ~40-60 ~40-60 (with shifts) ~40-60 (with shifts)

Infrared (IR) Spectroscopy: Probing Functional
Groups
IR spectroscopy is an excellent tool for identifying key functional groups. The most informative

region for comparison will be the carbonyl stretching frequencies.

1,4-diazepan-5-one (Predicted): A strong absorption band for the ketone carbonyl (C=O) is

expected around 1670-1690 cm⁻¹. Additionally, N-H stretching vibrations will be visible in the

3200-3400 cm⁻¹ region.

1-benzyl-1,4-diazepan-5-one (Experimental/Predicted): The ketone carbonyl stretch will remain

in a similar position. The N-H stretch of the N4 amine will still be present. New bands

corresponding to the aromatic C-H and C=C stretching of the benzyl group will appear.

1-Cbz-diazepan-5-one (Predicted): This molecule will exhibit two distinct carbonyl stretching

frequencies. The ketone carbonyl will be present around 1670-1690 cm⁻¹, and a new, strong

band for the carbamate carbonyl (C=O) will appear at a higher frequency, typically around

1690-1710 cm⁻¹. The N-H stretch for the N4 amine will still be observed.
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Vibrational Mode
1,4-diazepan-5-one

(Predicted cm⁻¹)

1-benzyl-1,4-

diazepan-5-one

(Predicted cm⁻¹)

1-Cbz-diazepan-5-

one (Predicted cm⁻¹)

N-H Stretch 3200-3400 3200-3400 3200-3400

Aromatic C-H Stretch - ~3030-3080 ~3030-3080

Aliphatic C-H Stretch ~2850-2960 ~2850-2960 ~2850-2960

Ketone C=O Stretch ~1670-1690 ~1670-1690 ~1670-1690

Carbamate C=O

Stretch
- - ~1690-1710

Aromatic C=C Stretch - ~1450-1600 ~1450-1600

Mass Spectrometry: Unveiling Fragmentation
Patterns
Mass spectrometry provides information about the molecular weight and fragmentation

pathways of a molecule. Electron Ionization (EI) is a common technique that induces

fragmentation.

1,4-diazepan-5-one (Predicted): The molecular ion peak (M⁺) would be observed.

Fragmentation would likely involve cleavage of the diazepanone ring.

1-benzyl-1,4-diazepan-5-one (Experimental/Predicted): The molecular ion peak will be

observed. A prominent fragment will be the tropylium ion at m/z 91, resulting from the cleavage

of the benzyl group. Other fragments will arise from the cleavage of the diazepanone ring.

1-Cbz-diazepan-5-one (Predicted): The molecular ion peak is expected. The Cbz group has

characteristic fragmentation patterns, including the loss of the benzyl group to form a fragment

corresponding to the carbamic acid, and the formation of the tropylium ion at m/z 91.

Decarboxylation (loss of CO₂) is another common fragmentation pathway for carbamates.
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Ion
1,4-diazepan-5-one

(Predicted m/z)

1-benzyl-1,4-

diazepan-5-one

(Predicted m/z)

1-Cbz-diazepan-5-

one (Predicted m/z)

[M]⁺ 114 204 248

Tropylium ion [C₇H₇]⁺ - 91 91

Ring Fragments Various Various Various

[M-CO₂]⁺ - - 204

Experimental Protocols
The following are generalized, step-by-step methodologies for the acquisition of the

spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR Acquisition:

Place the sample in the NMR spectrometer.

Tune and shim the instrument to optimize magnetic field homogeneity.

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle, a relaxation delay of 1-

2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio

(typically 16 or 32 scans).

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program.

Use a wider spectral width to encompass the full range of carbon chemical shifts.
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A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or

more) are typically required due to the lower natural abundance and smaller gyromagnetic

ratio of ¹³C.

Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal.

Data Acquisition:

Record a background spectrum of the empty ATR accessory.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile

compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For less

volatile compounds, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure

Chemical Ionization (APCI) is common.

Ionization: Ionize the sample using the chosen method (e.g., Electron Ionization at 70 eV for

GC-MS).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis
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The following Graphviz diagram outlines a logical workflow for the comprehensive

spectroscopic characterization of a novel diazepan-5-one analogue.
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Caption: A typical workflow for the synthesis and spectroscopic characterization of novel

compounds.

Conclusion
The spectroscopic characterization of 1-Cbz-diazepan-5-one and its analogues is a clear

demonstration of how subtle changes in chemical structure are reflected in their NMR, IR, and

MS data. The presence or absence of the Cbz or benzyl group on the N1 nitrogen provides
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distinct and predictable spectroscopic signatures. This guide serves as a foundational

reference for scientists working with these and similar heterocyclic systems, enabling more

efficient and accurate structural elucidation in their research and development endeavors.

References
Synthesis and crystal structure of 1-benzyl-1,4-diazepan-5-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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